N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide
Description
Properties
Molecular Formula |
C15H13Cl2NO2S |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-chloro-N-[3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl]acetamide |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-8-9(2)21-15(18-12(19)7-16)13(8)14(20)10-3-5-11(17)6-4-10/h3-6H,7H2,1-2H3,(H,18,19) |
InChI Key |
SLIAPOPSOWGOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide typically involves multi-step organic reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with 4,5-dimethyl-2-thienylamine, followed by the introduction of a chloroacetyl group. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in new amide or ester derivatives.
Scientific Research Applications
N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide is a synthetic compound with a unique structure that includes a thienyl group and a chlorobenzoyl moiety. It has a molecular formula of C15H13Cl2NO2S and a molecular weight of 342.23 g/mol. The compound's structure consists of a 4-chlorobenzoyl group attached to a 4,5-dimethyl-2-thienyl ring, with a chloroacetamide functional group. This combination of elements contributes to its potential biological activity and applications in medicinal chemistry and agriculture.
Potential Applications
This compound exhibits significant biological activity, particularly as an antifungal agent. Compounds with similar structures often demonstrate inhibitory effects against various fungal pathogens. The presence of the chlorobenzoyl and thienyl groups is believed to enhance its bioactivity by improving membrane permeability and interaction with target sites within fungal cells.
Interaction studies involving this compound focus on its mechanism of action against fungal pathogens. Research indicates that the compound interacts with fungal cell membranes and enzymes critical for cell wall synthesis, leading to cell death. Additionally, studies on its interactions with human enzymes could provide insights into its safety profile and potential side effects.
Structural Analogues and Activities
Several compounds share structural characteristics with this compound. The table below highlights some notable examples:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Chlorobenzamide | Contains a benzamide structure | Antifungal properties | Lacks thienyl group |
| 2-Chloro-N-(benzoyl)acetamide | Benzoyl group attached to acetamide | Moderate antifungal activity | Simpler structure |
| 3-(4-Chlorophenyl)thiazolidine-2,4-dione | Thiazolidine ring instead of thienyl | Antimicrobial properties | Different heterocyclic framework |
Mechanism of Action
The mechanism of action of N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of the target compound with structurally related acetamide derivatives:
Key Differences and Implications
The pyrazolyl derivative () exhibits conformational flexibility due to its non-planar dihydro-pyrazolyl ring, leading to variable dihedral angles (54.8°–77.5°) between aromatic groups. This contrasts with the rigid thienyl backbone, which may restrict rotational freedom .
Substituent Effects: The 4-chlorobenzoyl group in the target compound provides a ketone functionality absent in dichlorophenyl or bromophenyl analogs. This ketone could participate in hydrogen bonding or serve as a reactive site for further derivatization.
Crystallographic Behavior :
- The pyrazolyl-based acetamide forms R₂²(10) hydrogen-bonded dimers, a common motif in amide-containing compounds. The target compound’s thienyl core and chloroacetamide group may favor similar dimerization but with distinct packing efficiencies due to steric hindrance from methyl groups .
Synthetic Routes: The pyrazolyl derivative () was synthesized via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid and 4-aminoantipyrine. The target compound likely requires analogous amide bond formation but with a thienyl carboxylic acid derivative, which may necessitate protective-group strategies due to the reactive thienyl sulfur .
Biological Activity
N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and agriculture due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its antifungal properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13Cl2NO2S, with a molecular weight of approximately 342.23 g/mol. The compound features a thienyl group and a chlorobenzoyl moiety , which are believed to enhance its biological activity by improving membrane permeability and interaction with target sites within cells.
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. Its mechanism of action involves interaction with fungal cell membranes and enzymes critical for cell wall synthesis, leading to cell death. Studies have shown that compounds with similar structures often demonstrate inhibitory effects against various fungal pathogens, including Candida albicans and other significant fungal strains .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides, including this compound, varies based on the position of substituents on the phenyl ring. A study confirmed that halogenated phenyl rings enhance lipophilicity, allowing these compounds to penetrate cell membranes more effectively .
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Chlorobenzamide | Benzamide structure | Antifungal properties | Lacks thienyl group |
| 2-Chloro-N-(benzoyl)acetamide | Benzoyl group attached to acetamide | Moderate antifungal activity | Simpler structure |
| 3-(4-Chlorophenyl)thiazolidine-2,4-dione | Thiazolidine ring instead of thienyl | Antimicrobial properties | Different heterocyclic framework |
This compound stands out due to its specific combination of chlorinated aromatic groups and thienyl moiety, which may confer unique properties compared to these similar compounds .
Antifungal Efficacy
In a controlled study evaluating the antifungal efficacy of various chloroacetamides against Candida albicans, this compound demonstrated superior activity compared to simpler analogs. The compound's structural complexity appears to correlate with enhanced bioactivity .
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis has been employed to predict the biological activity of this compound. This analysis indicates that the presence of specific substituents significantly influences antifungal potency. Compounds meeting Lipinski’s Rule of Five criteria were identified as promising candidates for further development .
Q & A
Basic: What synthetic routes are recommended for preparing N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide?
Answer:
A multi-step synthesis is typical for such acetamide derivatives. A common approach involves:
Carbodiimide-mediated coupling : React 3-(4-chlorobenzoyl)-4,5-dimethylthiophene-2-amine with 2-chloroacetyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. Triethylamine is often added to neutralize HCl byproducts .
Purification : Recrystallization from methylene chloride or ethanol is recommended to isolate high-purity crystals .
Basic: How should researchers characterize this compound spectroscopically?
Answer:
Key methods include:
- NMR : Use - and -NMR to confirm the thienyl backbone, chlorobenzoyl group, and acetamide linkage. Look for characteristic shifts (e.g., ~170 ppm for the carbonyl in -NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., via ESI+ mode) .
- IR : Identify amide C=O stretches (~1650–1680 cm) and aromatic C-Cl bonds (~750 cm) .
Advanced: How can structural contradictions in crystallographic data be resolved?
Answer:
Crystallographic software like SHELXL and ORTEP-3 are critical:
- SHELXL : Refine hydrogen-bonding networks and thermal displacement parameters. For example, if asymmetric units show conformational variability (e.g., dihedral angle discrepancies between molecules), use restraints to model disorder .
- ORTEP-3 : Visualize and compare molecular conformations. In cases of steric repulsion (e.g., rotated amide groups), validate bond lengths and angles against the Cambridge Structural Database (CSD) .
Advanced: What computational methods predict the compound’s biological activity?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess interactions with targets like penicillin-binding proteins (PBPs), given structural similarities to β-lactam antibiotics .
- QSAR Modeling : Train models on datasets of chlorobenzoyl-containing analogs to predict cytotoxicity or enzyme inhibition .
Basic: What safety protocols are essential during handling?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if ingested or inhaled .
Advanced: How can stability under varying pH and temperature be assessed?
Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC, focusing on hydrolysis of the acetamide bond or thienyl ring oxidation .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
Advanced: What strategies address low solubility in aqueous media?
Answer:
- Co-solvent Systems : Test DMSO:water (up to 10% v/v) or cyclodextrin inclusion complexes .
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt .
Basic: How are impurities profiled and controlled during synthesis?
Answer:
- HPLC with UV Detection : Use a C18 column (e.g., 4.6 × 250 mm) and gradient elution (acetonitrile/water) to separate byproducts like unreacted 4-chlorobenzoyl intermediates. Set impurity limits at ≤0.1% .
- Recrystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to exclude hydrophobic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
